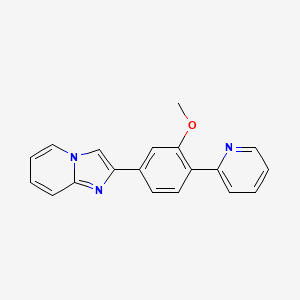![molecular formula C13H11N3O4S B3063445 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide CAS No. 66667-60-5](/img/structure/B3063445.png)
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is a Schiff base compound derived from the condensation of 4-nitrobenzaldehyde and sulfanilamide. Schiff bases are known for their versatility and bioactivity, making them valuable in various fields such as medicinal chemistry, coordination chemistry, and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide typically involves the condensation reaction between 4-nitrobenzaldehyde and sulfanilamide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Complexation: The compound can form coordination complexes with metal ions, which can alter its chemical and biological properties.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base.
Complexation: Metal salts (e.g., copper(II) chloride), often in aqueous or alcoholic solutions.
Major Products Formed
Reduction: 4-[(E)-[(4-aminophenyl)methylidene]amino]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Complexation: Metal complexes of the Schiff base, which can exhibit different properties compared to the free ligand.
科学的研究の応用
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities.
Coordination Chemistry: The compound can act as a ligand to form complexes with various metal ions, which are studied for their catalytic and biological properties.
Material Science: Schiff bases and their metal complexes are explored for their potential use in materials with specific electronic, magnetic, or optical properties.
作用機序
The mechanism of action of 4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by forming coordination complexes with metal ions that are essential for enzyme function. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 4-[(E)-[(4-nitrophenyl)methylidene]amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
- 4-[(E)-[(2-hydroxyphenyl)ethylidene]amino]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide .
Uniqueness
4-[(E)-[(4-nitrophenyl)methylidene]amino]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its electron-withdrawing capability, affecting its reactivity and interaction with biological targets. Additionally, its ability to form stable metal complexes distinguishes it from other Schiff bases .
特性
CAS番号 |
66667-60-5 |
|---|---|
分子式 |
C13H11N3O4S |
分子量 |
305.31 g/mol |
IUPAC名 |
4-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)13-7-3-11(4-8-13)15-9-10-1-5-12(6-2-10)16(17)18/h1-9H,(H2,14,19,20) |
InChIキー |
IJEQJCKQAKELNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


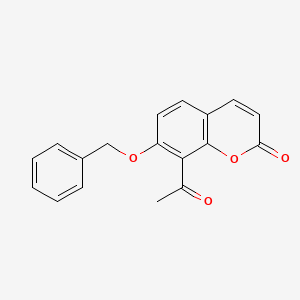
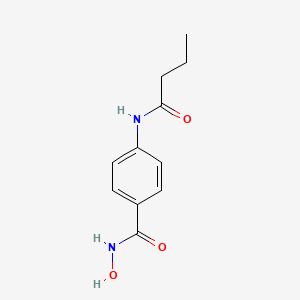

![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)


![3-[(2-{[(6,8-Disulfonaphthalen-2-yl)amino]methyl}-3,4,5-trihydroxybenzoyl)oxy]-4,5-dihydroxybenzoic acid](/img/structure/B3063417.png)
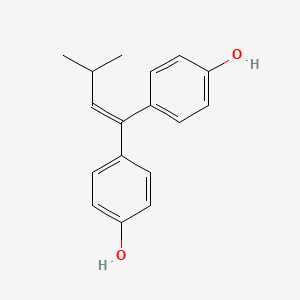

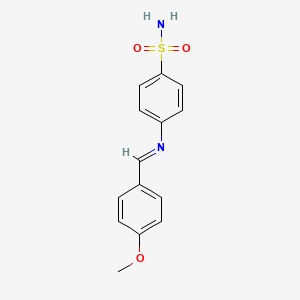
![4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]BENZENE-1-SULFONAMIDE](/img/structure/B3063439.png)
